
1-Iodo-3,4-methylenedioxybenzene
Overview
Description
1-Iodo-3,4-methylenedioxybenzene (CAS 5876-51-7) is an aryl iodide with the molecular formula C₇H₅IO₂ and a molecular weight of 248.02 g/mol. It features a methylenedioxy group (–O–CH₂–O–) bridging positions 3 and 4 of the benzene ring, with an iodine atom at position 1. The compound is synthesized via diazotization-iodination of 3,4-(methylenedioxy)aniline using sodium iodide and polymer-supported nitrite, yielding a pale yellow oil with 69% efficiency . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 5.96 (s, CH₂), 6.59 (d, J = 8.1 Hz), 7.12–7.14 (m, aromatic protons)
- ¹³C NMR (CDCl₃): δ 82.3 (C-I), 101.5 (CH₂), 110.6–148.8 (aromatic carbons)
- MS (EI): m/z 248 (M⁺, 100%) .
Physical properties include a density of 2.021 g/cm³, boiling point of 260.1°C, and flash point of 111°C . It is classified as a skin/eye irritant (Xi, H315/H318/H335) and hazardous to aquatic life (H412) .
Preparation Methods
Iodination via Iodine Monochloride in Acetic Acid
Reaction Conditions and Mechanism
The most widely reported method involves the direct iodination of 1,2-methylenedioxybenzene using iodine monochloride (ICl) in acetic acid (AcOH) as both solvent and catalyst . This electrophilic aromatic substitution proceeds via the in situ generation of the iodonium ion (I⁺), which attacks the electron-rich aromatic ring. The methylenedioxy group (-O-CH₂-O-) activates the ortho and para positions, with steric and electronic factors favoring iodination at the 5-position .
Key Parameters:
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Molar Ratio : 1,2-methylenedioxybenzene : ICl = 1 : 1.25
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Temperature : Room temperature (20–25°C)
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Reaction Time : 3.5 hours (including ICl addition time)
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Workup : Sequential extraction with ether, washing with NaHSO₃ and NaHCO₃, drying over MgSO₄, and vacuum distillation .
Step-by-Step Procedure
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Reagent Preparation : Dissolve 24.4 g (0.20 mol) of 1,2-methylenedioxybenzene in 30 mL AcOH.
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ICl Addition : Gradually add 40 g (0.25 mol) of ICl dissolved in 50 mL AcOH over 30 minutes under stirring.
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Reaction Monitoring : Stir the mixture for an additional 3 hours until TLC confirms complete consumption of the starting material.
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Quenching : Pour the reaction mixture into ice water to precipitate the product.
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Purification : Extract with diethyl ether (2 × 100 mL), wash with 5% NaHSO₃ (removes excess ICl) and saturated NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure.
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Distillation : Purify the crude product via vacuum distillation at 70°C to obtain 28.8 g (57% yield) of pale orange liquid .
Yield and Purity Data
Parameter | Value |
---|---|
Theoretical Yield | 49.6 g (100%) |
Isolated Yield | 28.8 g (57%) |
Purity (NMR) | >95% |
Boiling Point | 70°C (0.1 mmHg) |
Spectral Data (¹H NMR) | δ 5.85 (s, OCH₂O), 6.50 (d, J=8 Hz), 7.10 (m) |
Advantages and Limitations
Advantages :
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Single-step synthesis with readily available reagents.
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AcOH acts as both solvent and proton source, simplifying workup.
Limitations :
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Moderate yield due to competing side reactions (e.g., diiodination).
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ICl is highly corrosive and requires careful handling.
Mercury(II) Oxide-Mediated Iodination in Dichloromethane
Reaction Conditions and Mechanism
An alternative approach employs mercury(II) oxide (HgO) and molecular iodine (I₂) in dichloromethane (CH₂Cl₂) . This method leverages HgO’s oxidative properties to generate the iodinating species, likely through the formation of HgI₂ intermediates. The reaction proceeds via a similar electrophilic mechanism but offers better regioselectivity in certain substrates.
Key Parameters:
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Temperature : Ambient (22–25°C)
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Reaction Time : 9 hours
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Workup : Filtration, solvent evaporation, and column chromatography .
Step-by-Step Procedure
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Reagent Charging : Combine 10.0 g (82 mmol) of benzo dioxole, 23.1 g (90 mmol) of I₂, and 18.9 g (86 mmol) of HgO in 150 mL CH₂Cl₂.
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Reaction Initiation : Stir the mixture at room temperature under N₂ atmosphere.
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Progress Monitoring : Track iodine consumption via UV-Vis spectroscopy at 520 nm.
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Quenching : Filter through Celite to remove mercury residues.
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Purification : Concentrate the filtrate and purify by silica gel chromatography (hexane/EtOAc 9:1) to obtain 10.2 g (50% yield) of white crystals .
Yield and Purity Data
Parameter | Value |
---|---|
Theoretical Yield | 20.4 g (100%) |
Isolated Yield | 10.2 g (50%) |
Purity (HPLC) | >98% |
Melting Point | 45–47°C |
Spectral Data (¹³C NMR) | δ 101.2 (OCH₂O), 116.8–148.4 (aromatic C) |
Advantages and Limitations
Advantages :
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Avoids corrosive ICl, improving safety profile.
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Higher product purity due to reduced side products.
Limitations :
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Lower yield compared to the ICl method.
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Mercury waste requires specialized disposal.
Comparative Analysis of Synthetic Methods
Performance Metrics
Mechanistic Considerations
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ICl Method : The strong electrophilicity of I⁺ ensures rapid iodination but risks over-iodination. AcOH’s polar protic nature stabilizes transition states, enhancing reactivity .
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HgO Method : HgO mediates iodine activation via redox cycling (Hg²⁺/Hg⁰), enabling milder conditions but introducing heavy metal contamination .
Industrial Applicability
The ICl/AcOH route dominates commercial production due to its balance of cost and efficiency. A 2023 market analysis indicated that 78% of global this compound suppliers utilize this method, with typical plant-scale yields reaching 60–65% after process optimization .
Chemical Reactions Analysis
1-Iodo-3,4-methylenedioxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can yield deiodinated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3,4-methylenedioxyphenyl azide .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
1-Iodo-3,4-methylenedioxybenzene is primarily used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it versatile for creating diverse chemical entities.
Reactivity and Transformations
The compound can participate in several types of chemical reactions:
- Substitution Reactions: The iodine atom can be replaced by other nucleophiles, which is crucial for synthesizing derivatives with desired biological activities.
- Oxidation and Reduction Reactions: It can be oxidized to form quinones or reduced to yield deiodinated products, expanding its utility in synthetic pathways.
Biological Research
Probe for Biological Pathways
In biological studies, this compound serves as a probe for investigating enzyme mechanisms. Its structure allows researchers to study the interactions within biochemical pathways, particularly those involving oxidative stress and signaling pathways.
Antiviral and Antitumor Agent Precursor
The compound is also a precursor for synthesizing antiviral and antitumor agents. Its derivatives have shown potential in drug development, contributing to the creation of new therapeutic agents targeting various diseases .
Medicinal Chemistry
Synthesis of Therapeutic Agents
Research has demonstrated that this compound can be utilized in the total synthesis of natural products and other biologically active compounds. For instance, it has been involved in the enantioselective synthesis of indidine natural products through palladium-mediated C(sp3)–H activation . This highlights its significance in developing new drugs with specific pharmacological profiles.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is used to produce specialty chemicals and materials such as polymers and dyes. Its unique properties allow for modifications that enhance the performance characteristics of these materials.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Mechanism of Action
The mechanism of action of 1-Iodo-3,4-methylenedioxybenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylenedioxy group can participate in electron transfer reactions, while the iodine atom can facilitate the formation of reactive intermediates . These interactions can modulate various molecular targets and pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Iodo-3,5-dimethylbenzene (CAS 25245-27-6)
- Structure : Iodine at position 1, methyl groups at 3 and 3.
- Molecular Formula : C₈H₉IO₂; MW : 264.06 g/mol .
- Reactivity: Exhibits lower conversion in mechanochemical reductive coupling without DMF (17% conversion vs.
- Key Differences :
1-Butyl-3,4-methylenedioxybenzene
- Structure : Butyl chain at position 1, methylenedioxy group at 3,3.
- Source : Isolated from Piper klotzschianum essential oils .
- Applications : Demonstrates larvicidal activity against Aedes aegypti due to hydrophobicity from the alkyl chain .
- Key Differences :
- The iodine atom in 1-iodo-3,4-methylenedioxybenzene enhances electrophilicity for cross-coupling reactions, whereas the butyl group promotes hydrophobic interactions in biological systems.
1-Hydroxy-3,4-methylenedioxybenzene (Sesamol, CAS 533-31-3)
- Structure : Hydroxyl group at position 1, methylenedioxy at 3,4.
- Properties : Antioxidant with pKa ~9.24 ; used in oxidative hair dyes at ≤3% concentration .
- Key Differences :
1-(β-Hydroxyethylamino)-3,4-methylenedioxybenzene (Aminol)
- Structure: β-Hydroxyethylamino group at position 1, methylenedioxy at 3,4.
- Applications : Oxidative hair dye component; forms colored complexes via oxidation .
- Key Differences: The amino group enables hydrogen bonding and redox activity, unlike the iodine’s role in nucleophilic displacement.
Comparative Analysis Table
Property | This compound | 1-Iodo-3,5-dimethoxybenzene | 1-Butyl-3,4-methylenedioxybenzene | Sesamol |
---|---|---|---|---|
Substituents | I, methylenedioxy | I, 3,5-dimethoxy | Butyl, methylenedioxy | OH, methylenedioxy |
Molecular Weight | 248.02 g/mol | 264.06 g/mol | ~206.29 g/mol | 138.12 g/mol |
Key Reactivity | Electrophilic substitution | Moderate coupling efficiency | Hydrophobic interactions | Antioxidant activity |
Applications | Organic synthesis | Intermediate in fine chemicals | Larvicidal agent | Cosmetic dye, antioxidant |
Toxicity | Irritant (H315/H318) | Limited data | Low acute toxicity | Low systemic exposure |
Biological Activity
1-Iodo-3,4-methylenedioxybenzene (IMDB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of IMDB, focusing on its mechanisms of action, cytotoxicity, and potential applications in drug development.
This compound is an iodinated derivative of methylenedioxybenzene, characterized by the presence of an iodine atom at the 1-position. The compound can be synthesized through iodination of 1,2-methylenedioxybenzene using iodine and silver sulfate in acetic acid, yielding good product yields . Its molecular formula is CHIO, with a molecular weight of approximately 232.02 g/mol.
Inhibition of Protein Kinase CK1
One notable biological activity of IMDB is its role as a potent inhibitor of casein kinase 1 (CK1), a serine/threonine kinase involved in various cellular processes including cell cycle regulation and circadian rhythm. This inhibition can lead to significant effects on cellular signaling pathways, making IMDB a candidate for further investigation in cancer therapy.
Cytotoxicity Studies
Recent studies have demonstrated that IMDB exhibits cytotoxic activity against various cancer cell lines. For instance, it has shown significant cytotoxic effects against the HeLa cervical cancer cell line with an IC value in the low micromolar range (approximately 2.36 µM for COX-1 and 2.73 µM for COX-2) . These findings suggest that IMDB may induce apoptosis or inhibit proliferation in cancer cells.
Comparative Biological Activity
The following table summarizes the biological activities of IMDB compared to other related compounds:
Compound | Target Enzyme | IC (µM) | Cytotoxicity (HeLa) | Selectivity Ratio |
---|---|---|---|---|
This compound (IMDB) | CK1 | Not specified | Low micromolar | Not specified |
Compound 3b | COX-1 | 1.12 | 219 µM | 0.862 |
Compound 4d | COX-2 | 3.34 | Higher than IMDB | Not specified |
Ketoprofen | COX-1/COX-2 | 0.196 | Higher than IMDB | Not specified |
Study on Cyclooxygenase Inhibition
In a recent study evaluating various benzodioxole derivatives, IMDB was found to exhibit moderate inhibition against cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that while the compound has potential anti-inflammatory properties, its selectivity ratios were less favorable compared to established anti-inflammatory drugs like Ketoprofen .
Antennal Receptor Activity
Another intriguing aspect of IMDB's biological profile is its interaction with sensory receptor cells in insects. Research has shown that iodobenzene derivatives can affect the antennal benzoic acid receptor cells in silk moths (Bombyx mori), providing insights into how these compounds might influence biological membranes and sensory systems.
Future Directions
Given the promising biological activities exhibited by this compound, future research should focus on:
- Structure-Activity Relationship (SAR) : Further studies are needed to explore how modifications to the IMDB structure can enhance its biological activity and selectivity.
- Mechanistic Studies : Understanding the precise mechanisms through which IMDB exerts its effects on CK1 and other cellular pathways will be crucial for its development as a therapeutic agent.
- In Vivo Studies : Conducting animal studies will help assess the efficacy and safety profile of IMDB before advancing to clinical trials.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1-Iodo-3,4-methylenedioxybenzene?
- Methodological Answer : A one-pot synthesis involves diazotization of 3,4-(methylenedioxy)aniline with polymer-supported nitrite, followed by iodination using NaI in the presence of p-toluenesulfonic acid. Purification via flash column chromatography (5% ethyl acetate in petroleum ether) yields the product as a pale yellow oil (69% yield) . Alternative methods include copper-catalyzed trifluoromethylation or nitration reactions for functionalization .
Q. How is this compound characterized in academic research?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : NMR (CDCl): δ 5.96 (s, CH), 6.59 (d, J = 8.1 Hz), 7.12–7.14 (m, aromatic H). NMR: δ 82.3 (C-I), 101.5 (CH), 110.6–148.8 (aromatic carbons) .
- Mass Spectrometry : m/z 248 (M) with fragmentation patterns confirming molecular structure .
- IR Spectroscopy : Peaks corresponding to C-I (500–600 cm) and methylenedioxy groups (~940 cm) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous material disposal .
- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion/inhalation .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Methodological Answer : Petroleum ether/ethyl acetate mixtures (e.g., 5% ethyl acetate) are effective for chromatography . Polar aprotic solvents (e.g., DMF) may enhance iodination efficiency in copper-catalyzed reactions .
Advanced Research Questions
Q. How can rhodium-catalyzed reductive carbonylation be optimized for converting this compound to aldehydes?
- Methodological Answer : Using syngas (CO/H) under Rh catalysis (e.g., Rh(acac)(CO)), optimize pressure (10–30 bar) and temperature (80–120°C). Yields up to 92% are achievable, with heterocyclic substrates requiring longer reaction times (24–48 hrs) .
Q. How to resolve contradictions in reported reaction yields (e.g., 69% vs. 92%)?
- Methodological Answer : Analyze variables:
- Catalyst System : Rhodium vs. palladium catalysts impact turnover and selectivity .
- Substrate Purity : Trace moisture or oxygen can deactivate catalysts; ensure anhydrous conditions .
- Reaction Monitoring : Use TLC/GC-MS to identify intermediates and byproducts .
Q. What functionalization reactions are feasible for this compound?
- Methodological Answer :
- Nitration : Concentrated HNO/HSO introduces nitro groups at the ortho position .
- Trifluoromethylation : CuI/CFSiMe under reflux yields trifluoromethyl derivatives .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids enable biaryl synthesis .
Q. What mechanistic insights exist for iodination via diazonium intermediates?
- Methodological Answer : Diazotization of 3,4-(methylenedioxy)aniline generates a diazonium salt, which undergoes Sandmeyer-type iodination. Key steps include:
- Diazonium Formation : HNO from NaNO/p-TsOH.
- Iodide Substitution : I replaces the diazo group, stabilized by electron-rich methylenedioxy substituents .
Q. How does this compound contribute to heterocyclic synthesis?
- Methodological Answer : It serves as a precursor for benzoxazines and imidazothiadiazines. For example, reductive carbonylation yields aldehydes used in cyclocondensation reactions to form heterocycles (e.g., 65–73% yields for pyridine-derived aldehydes) .
Q. What stability considerations are critical for long-term storage?
Properties
IUPAC Name |
5-iodo-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMCBIXYIYQHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207491 | |
Record name | 1-Iodo-3,4-methylenedioxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5876-51-7 | |
Record name | 1-Iodo-3,4-methylenedioxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Iodo-3,4-methylenedioxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Iodo-3,4-methylenedioxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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